N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an oxadiazole ring, and an ethoxybenzamide moiety
Preparation Methods
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using suitable chlorinated aromatic compounds.
Attachment of the Ethoxybenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 3-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogenic microorganisms.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory and cancer-related pathways.
Disruption of Cell Membranes: The compound can disrupt the integrity of microbial cell membranes, leading to cell death.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds also contain an oxadiazole ring and a chlorophenyl group but differ in the position of the substituents and the nature of the amide moiety.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Cetirizine Ethyl Ester Dihydrochloride: This compound contains a chlorophenyl group and is used as an antihistamine.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3O3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-23-14-5-3-4-12(10-14)17(22)19-16-15(20-24-21-16)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,21,22) |
InChI Key |
SVVWILGYKVXMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.